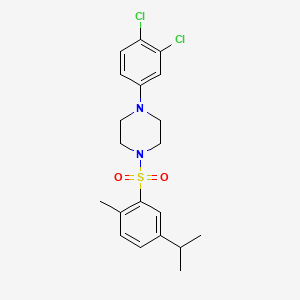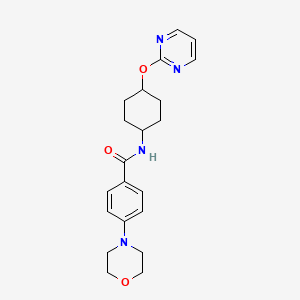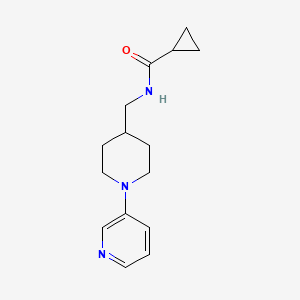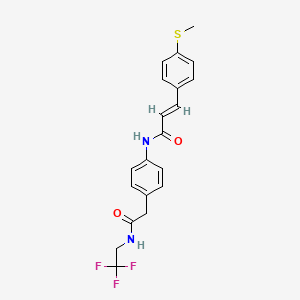
1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-4-((5-isopropyl-2-methylphenyl)sulfonyl)piperazine, also known as DSP-4, is a compound that has been widely studied in the field of neuroscience. DSP-4 is a selective neurotoxin that has been used to investigate the role of noradrenergic neurons in various physiological and behavioral processes.
科学的研究の応用
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which are structurally related to the compound of interest, were designed and synthesized. These compounds were characterized as adenosine A2B receptor antagonists, showing subnanomolar affinity and high selectivity. The most potent compounds identified possess significant potential for therapeutic applications targeting the A2B adenosine receptor, indicative of their relevance in conditions such as inflammation and cancer (Borrmann et al., 2009).
Metabolism and Anticancer Activity
Research into the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rats by high-performance liquid chromatography coupled with tandem mass spectrometry has revealed the compound's significant in vivo and in vitro anticancer activity with low toxicity. This study sheds light on the metabolic pathways of TM208, offering insights into its mechanism of action and potential therapeutic applications (Jiang et al., 2007).
Synthesis and Pharmaceutical Intermediates
The synthesis of 1-(2,3-dichlorophenyl)piperazine, an important pharmaceutical intermediate, was explored through a series of chemical reactions starting from 2,6-dichloro-nitrobenzene and piperazine. The study provides valuable information on the factors influencing key steps in the synthesis process, laying the groundwork for the large-scale production of this compound for pharmaceutical use (Quan, 2006).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, including those incorporating piperazine fragments, were synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good or moderate activities against various microorganisms, highlighting their potential as lead compounds for the development of new antimicrobial agents (Bektaş et al., 2007).
Antibacterial Agents
A series of pyrido(2,3-d)pyrimidine derivatives were prepared and evaluated for their antibacterial activity. These compounds, featuring piperazine as part of their structure, showed significant in vitro and in vivo activity against gram-negative bacteria, including resistant strains like Pseudomonas aeruginosa. This research underscores the potential of these compounds in addressing the growing concern of antibiotic resistance (Matsumoto & Minami, 1975).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-14(2)16-5-4-15(3)20(12-16)27(25,26)24-10-8-23(9-11-24)17-6-7-18(21)19(22)13-17/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQZJQYCHNPQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-[(4-chlorophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760046.png)
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2760047.png)
![2-[(Dimethylamino)methyl]prop-2-en-1-ol](/img/structure/B2760049.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2760050.png)

![N-[Cyclobutyl(cyclopentyl)methyl]prop-2-enamide](/img/structure/B2760055.png)




![6-[2-(Dimethylamino)ethoxy]pyridine-3-carbonitrile](/img/structure/B2760063.png)
